molecular formula C20H24ClN3O2S B2991242 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride CAS No. 1321848-09-2

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride

Cat. No.: B2991242
CAS No.: 1321848-09-2
M. Wt: 405.94
InChI Key: NQVQQDSPOXRBNK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a dimethylaminoethyl group and a 4-methoxybenzo[d]thiazol-2-yl moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Its structure combines a benzothiazole ring (with a methoxy substituent) and a 4-methylbenzamide group, linked via an N-(2-(dimethylamino)ethyl) chain.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S.ClH/c1-14-8-10-15(11-9-14)19(24)23(13-12-22(2)3)20-21-18-16(25-4)6-5-7-17(18)26-20;/h5-11H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVQQDSPOXRBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure features a dimethylaminoethyl side chain, a methoxybenzo[d]thiazole moiety, and a methylbenzamide group. The molecular formula is C20H24ClN3O2SC_{20}H_{24}ClN_{3}O_{2}S with a molecular weight of approximately 416.9 g/mol. The unique arrangement of functional groups contributes to its biological interactions.

Research indicates that this compound interacts with various molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate the activity of GPCRs, which play critical roles in cellular signaling pathways. For instance, compounds with similar structures have demonstrated binding affinities to specific GPCRs, influencing downstream signaling cascades .
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to potential therapeutic effects in conditions such as diabetes and cancer .

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12.8Inhibition of cell proliferation
A549 (Lung Cancer)10.5Cell cycle arrest at G0/G1 phase

Antidiabetic Effects

The compound has also shown promise in modulating glucose metabolism. In animal models, it improved insulin sensitivity and reduced blood glucose levels.

Study TypeDose (mg/kg)Effect
In vivo (Diabetic Rats)25Decreased fasting blood glucose by 30%
In vitro (Adipocytes)10Enhanced glucose uptake by 40%

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry explored the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study 2: Metabolic Regulation

In another study focused on metabolic regulation, diabetic rats treated with the compound showed improved glucose tolerance tests compared to control groups. This suggests a potential role for the compound in diabetes management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted benzothiazolyl benzamides. Below is a detailed comparison with its closest analogs based on substituent variations and molecular properties.

Substituent Variations on the Benzamide Ring

a. 4-Methylbenzamide vs. 4-(Methylthio)benzamide
  • Target Compound: N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride (CAS 1323374-66-8) Molecular Formula: C₂₀H₂₄ClN₃O₂S₂ Molecular Weight: 438.0 Substituents: 4-methyl group on the benzamide ring.
  • Analog: N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride (CAS 1323374-66-8) Molecular Formula: C₂₀H₂₄ClN₃O₂S₂ Molecular Weight: 438.0 Substituents: 4-(methylthio) group replaces the methyl group.
b. 4-Methylbenzamide vs. 2-Phenylacetamide
  • Analog: N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride (CAS 1216768-96-5) Molecular Formula: C₂₁H₂₆ClN₃O₂S Molecular Weight: 405.9 Substituents: 2-phenylacetamide replaces the 4-methylbenzamide. Key Difference: The phenylacetamide group introduces steric bulk and aromaticity, which may influence solubility and target selectivity .

Variations in the Benzothiazole Ring

a. 4-Methoxybenzo[d]thiazol-2-yl vs. 6-Ethoxybenzo[d]thiazol-2-yl
  • Analog: N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (CAS 1322030-57-8) Molecular Formula: C₂₆H₃₅ClN₄O₄S₂ Molecular Weight: 567.2 Substituents: Ethoxy group at the 6-position of the benzothiazole and a sulfonyl group on the benzamide.

Core Structural Modifications

a. Benzamide vs. Acetamide
  • Analog: N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride (CAS 1217087-57-4) Molecular Formula: C₁₄H₂₀ClN₃OS Molecular Weight: 313.8 Substituents: Acetamide replaces the benzamide core. Key Difference: The absence of the aromatic benzamide ring reduces molecular complexity and may lower receptor affinity compared to the target compound .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Structural Features
Target Compound (1323374-66-8) C₂₀H₂₄ClN₃O₂S₂ 438.0 4-methylbenzamide, 4-methoxybenzothiazole Balanced lipophilicity, potential for CNS activity
4-(Methylthio) Analog (1323374-66-8) C₂₀H₂₄ClN₃O₂S₂ 438.0 4-(methylthio)benzamide Enhanced lipophilicity, possible metabolic stability
2-Phenylacetamide Analog (1216768-96-5) C₂₁H₂₆ClN₃O₂S 405.9 2-phenylacetamide Increased steric bulk, altered solubility
6-Ethoxybenzothiazole Analog (1322030-57-8) C₂₆H₃₅ClN₄O₄S₂ 567.2 6-ethoxybenzothiazole, sulfonyl group High polarity, potential for kinase inhibition
Acetamide Analog (1217087-57-4) C₁₄H₂₀ClN₃OS 313.8 Acetamide core Simplified structure, reduced aromatic interactions

Research Implications

  • Electronic Effects : Methoxy and methylthio groups on the benzothiazole or benzamide rings modulate electron density, impacting binding to targets like kinases or GPCRs .
  • Solubility and Bioavailability : Sulfonyl and hydrochloride groups improve aqueous solubility, critical for oral bioavailability .
  • Metabolism : Methylthio substituents may resist oxidative metabolism compared to methyl groups, extending half-life .

Q & A

Basic: What are the key synthetic routes for preparing this compound?

The synthesis typically involves coupling a substituted benzoyl chloride with a thiazol-2-amine derivative. For example:

  • Step 1 : React 4-methoxybenzo[d]thiazol-2-amine with 2-(dimethylamino)ethylamine under basic conditions to form the tertiary amine intermediate.
  • Step 2 : Introduce the 4-methylbenzoyl group via nucleophilic acyl substitution using 4-methylbenzoyl chloride in the presence of pyridine or triethylamine .
  • Step 3 : Salt formation with HCl to improve solubility and crystallinity .
    Key Considerations : Optimize reaction time (e.g., reflux for 4–12 hours) and stoichiometry (1:1 molar ratio of amine to acyl chloride) to achieve yields >60% .

Basic: What analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals:
  • δ 3.76 (s, 3H) for the methoxy group .
  • δ 2.21 (s, 3H) for the methylbenzamide .
  • δ 3.01–4.25 (m, 4H) for the dimethylaminoethyl chain .
    • ESI-MS : Confirm molecular ion peaks (e.g., m/z 373.2 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve intermolecular interactions, such as hydrogen bonding between the amide NH and thiazole N, which stabilizes crystal packing .

Basic: How does the hydrochloride salt influence solubility and formulation?

The hydrochloride salt enhances aqueous solubility due to ionic interactions. For experimental use:

  • Solubility : Soluble in polar solvents (e.g., DMSO, methanol) but hygroscopic. Store under anhydrous conditions .
  • Formulation : For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute with PBS (pH 7.4) to avoid precipitation .

Advanced: How can conflicting NMR data from similar analogs be resolved?

Contradictions in spectral data (e.g., δ shifts due to substituent effects) require:

  • Comparative Analysis : Cross-reference with structurally related compounds (e.g., N-(2-aminoethyl)-2,4-dichloro-N-(4-methylphenyl)benzamide hydrochloride ).
  • 2D NMR : Use HSQC and HMBC to assign ambiguous protons and carbons, especially near the thiazole and benzamide moieties .
  • DFT Calculations : Predict chemical shifts using computational tools like Gaussian to validate experimental data .

Advanced: What strategies improve synthetic yield and purity?

  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
  • Purification : Employ recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) to isolate the hydrochloride salt with ≥95% purity .
  • Troubleshooting : Monitor by TLC for side products (e.g., unreacted amine or hydrolyzed acyl chloride) .

Advanced: How is the compound’s bioactivity assessed in Trypanosoma brucei models?

  • In Vitro Assays :
    • Dose-response curves (0.1–100 µM) in bloodstream-form parasites.
    • Measure IC₅₀ values using resazurin-based viability assays .
  • Mechanistic Studies :
    • Test inhibition of PFOR (pyruvate:ferredoxin oxidoreductase), a key enzyme in anaerobic metabolism, via NADH oxidation assays .
    • Compare with nitazoxanide derivatives, which share structural motifs .

Advanced: How does pH affect stability in biological matrices?

  • Stability Testing :
    • Incubate the compound in PBS (pH 5.0–8.0) at 37°C for 24 hours.
    • Analyze degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Findings : The hydrochloride form is stable at pH 6.5–7.5 but hydrolyzes at pH <5.0 due to protonation of the dimethylamino group .

Advanced: What computational methods predict binding modes to biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with Trypanosoma brucei PFOR (PDB: 2XZO).
    • Key interactions: Thiazole N with Arg242, benzamide carbonyl with Ser246 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Advanced: How to address discrepancies in bioactivity between analogs?

  • SAR Analysis : Compare trifluoromethyl (CF₃) vs. methoxy (OCH₃) substituents:
    • CF₃ increases lipophilicity (logP +0.5) and metabolic stability .
    • OCH₃ enhances hydrogen bonding but reduces cell permeability .
  • Meta-Analysis : Cross-reference IC₅₀ data from analogs like N-(2-aminoethyl)-2,4-dichloro-N-(4-chloro-3-methoxyphenyl)benzamide .

Advanced: What are best practices for handling hygroscopicity?

  • Storage : Use desiccators with silica gel or molecular sieves.
  • Lyophilization : Freeze-dry aliquots for long-term stability .
  • Quality Control : Monitor water content via Karl Fischer titration (<1% w/w) .

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